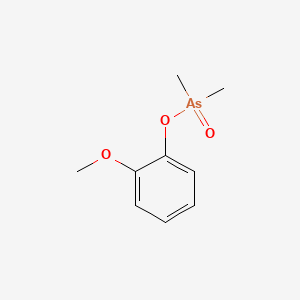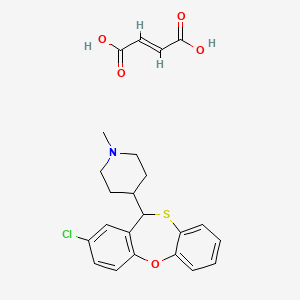
trans-Isophoronediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Isophoronediamine: is a chemical compound with the chemical name 3-aminomethyl-3,5,5-trimethylcyclohexylamine. It is a colorless to yellow low viscosity liquid with a slight amine odor. This compound exists as a mixture of two stereoisomers, cis- and this compound, and is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-Isophoronediamine is typically synthesized through the hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile. The process involves reacting isophorone with hydrogen cyanide to form isophorone nitrile, which is then hydrogenated in the presence of ammonia and a hydrogenation catalyst to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure autoclaves equipped with magnetic stirring apparatus and catalyst baskets. The reaction conditions include the use of cobalt catalysts and specific temperature and pressure settings to achieve the desired cis/trans isomer ratio .
Análisis De Reacciones Químicas
Types of Reactions: trans-Isophoronediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-Isophoronediamine is extensively used as a curing agent for epoxy resins, providing enhanced mechanical and thermal properties to the resulting polymers .
Biology: In biological research, this compound is used in the synthesis of various bioactive compounds and as a building block for the development of pharmaceuticals .
Medicine: It is utilized in the development of drugs and therapeutic agents due to its unique chemical properties .
Industry: In the industrial sector, this compound is employed in the production of coatings, adhesives, and composite materials, offering improved durability and resistance to environmental factors .
Mecanismo De Acción
The mechanism of action of trans-isophoronediamine involves its interaction with epoxy resins, where it acts as a curing agent. The compound’s amino groups react with the epoxide groups of the resin, forming cross-linked networks that enhance the mechanical and thermal properties of the material . This process involves the formation of covalent bonds between the amine and epoxide groups, resulting in a highly stable polymer matrix .
Comparación Con Compuestos Similares
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- m-Xylylenediamine (MXDA)
- 4,4’-Diaminodicyclohexylmethane (PACM)
- Diaminocyclohexane (DCH-99)
Comparison: trans-Isophoronediamine is unique due to its specific structure, which includes a multistage alkyl-substituted cyclohexane ring with amino groups of different reactivity. This structure allows for greater control over the curing process and results in materials with superior mechanical and thermal properties compared to other cycloaliphatic amines .
Propiedades
Número CAS |
71954-29-5 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(1R,3R)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10+/m1/s1 |
Clave InChI |
RNLHGQLZWXBQNY-SCZZXKLOSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H](CC(C1)(C)C)N)CN |
SMILES canónico |
CC1(CC(CC(C1)(C)CN)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















